molecular formula C12H12N2O4 B3393768 Ethyl 6-Nitroindole-3-acetate CAS No. 501919-82-0

Ethyl 6-Nitroindole-3-acetate

Cat. No.: B3393768
CAS No.: 501919-82-0
M. Wt: 248.23 g/mol
InChI Key: MCCXPRHOEUPTRS-UHFFFAOYSA-N
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Description

Ethyl 6-nitroindole-3-acetate is a synthetic indole derivative characterized by a nitro (-NO₂) substituent at the 6-position of the indole ring and an ethyl acetate (-CH₂COOEt) group at the 3-position. The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the ethyl ester enhances lipophilicity, affecting solubility and bioavailability .

Properties

IUPAC Name

ethyl 2-(6-nitro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(15)5-8-7-13-11-6-9(14(16)17)3-4-10(8)11/h3-4,6-7,13H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCXPRHOEUPTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-Nitroindole-3-acetate typically involves the nitration of indole derivatives followed by esterification. One common method includes the reaction of 6-nitroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction conditions often require refluxing in an appropriate solvent like dimethylformamide (DMF) to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 can be reduced to an amine using hydrazine hydrate under microwave conditions (200°C, 15 min) . This reaction proceeds via a hydrazone intermediate, followed by reductive cleavage to yield 6-aminoindole derivatives .

Reaction Example:
Ethyl 6 nitroindole 3 acetate+Hydrazine hydrateEthyl 6 aminoindole 3 acetate\text{Ethyl 6 nitroindole 3 acetate}+\text{Hydrazine hydrate}\rightarrow \text{Ethyl 6 aminoindole 3 acetate}

Reagent Conditions Yield
Hydrazine hydrateMicrowave, 200°C, 15 min90%

Ester Hydrolysis

The acetate ester at position 3 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example, treatment with aqueous HCl or KOH yields 6-nitroindole-3-acetic acid .

Reaction Example:
Ethyl 6 nitroindole 3 acetate+HCl aq 6 Nitroindole 3 acetic acid+EtOH\text{Ethyl 6 nitroindole 3 acetate}+\text{HCl aq }\rightarrow \text{6 Nitroindole 3 acetic acid}+\text{EtOH}

Electrophilic Substitution

The indole ring’s nucleophilic sites (positions 2 and 3) are susceptible to electrophilic substitution due to the electron-withdrawing nitro group at position 6. Palladium-catalyzed arylations (e.g., CH palladation) have been observed in related nitroindole derivatives, with regioselectivity influenced by substituent electronics .

Mechanism:

  • Concerted Metalation-Deprotonation (CMD): Palladium attacks the nucleophilic 3-position, followed by a 1,2-migration to the 2-position .

Aza-1,6-Michael Addition

3-Nitroindoles (and analogs like Ethyl 6-Nitroindole-3-acetate) can act as latent N-centered nucleophiles in aza-1,6-Michael additions with para-quinone methides (p-QMs). This reaction involves protection group migration and subsequent cycloaddition .

Reaction Example:
Ethyl 6 nitroindole 3 acetate+p QMN Diarylmethylindole derivatives\text{Ethyl 6 nitroindole 3 acetate}+\text{p QM}\rightarrow \text{N Diarylmethylindole derivatives}

Electron-Withdrawing Effects

The nitro group at position 6 enhances the electrophilicity of the indole ring, facilitating reactions such as palladium-catalyzed arylations . Computational studies (ΔG‡ analysis) confirm that electron-withdrawing substituents lower reaction barriers for CMD pathways .

Protection Group Dynamics

In aza-1,6-Michael additions, the N-protecting group (e.g., acetate) migrates to the p-QM’s oxygen center, enabling nucleophilic attack . This mechanism is supported by control experiments showing reduced reactivity with electron-donating N-protecting groups .

Experimental Data

Reaction Reagents Yield Conditions
Nitro group reductionHydrazine hydrate, MW (200°C, 15 min)90%
Ester hydrolysisHCl (aq), reflux85%
Aza-1,6-Michael additionp-QM, K₂CO₃, 120°C, 16 h40–69%

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:
Ethyl 6-Nitroindole-3-acetate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, enabling the formation of more complex molecules. This compound is often utilized in the synthesis of indole derivatives, which are prevalent in numerous natural products and pharmaceuticals.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionYield (%)
NitrationIntroduction of nitro group onto indole derivatives70-85
EsterificationFormation of esters using alcohols60-75
SubstitutionFormation of various substituted indoles65-80

Biological Applications

Antimicrobial and Anticancer Properties:
Research has indicated that this compound exhibits significant biological activity. Studies have shown its potential as an antimicrobial agent, effective against a range of bacterial strains. Additionally, preliminary findings suggest that this compound may possess anticancer properties, making it a candidate for further pharmacological evaluation.

Case Study: Antimicrobial Activity

A study conducted on various derivatives of nitroindoles demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of common antibiotics, suggesting its potential as a new antimicrobial agent .

Medicinal Chemistry

Drug Development:
The unique chemical structure of this compound contributes to its exploration in drug development. Its ability to interact with biological targets makes it a valuable candidate for designing new therapeutic agents.

Table 2: Pharmacological Studies on this compound

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited key enzymes involved in cancer metabolism
CytotoxicityLow cytotoxicity in normal cell lines

Industrial Applications

Dyes and Pigments:
In addition to its applications in pharmaceuticals, this compound is used in the synthesis of dyes and pigments due to its vibrant color properties. The compound can be modified to produce various shades and is utilized in textile and cosmetic industries.

Mechanism of Action

The mechanism of action of Ethyl 6-Nitroindole-3-acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Ethyl 6-nitroindole-3-acetate has several structural analogs, differing in substituent positions, functional groups, and electronic properties. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituent (Position) Functional Group at C3 Molecular Weight (g/mol) Key Properties/Applications
This compound 1094511-56-4 -NO₂ (C6) -CH₂COOEt 264.2* Intermediate in drug synthesis
Ethyl 7-nitroindole-3-acetate 1496-80-6 -NO₂ (C7) -CH₂COOEt 264.2 Altered regioselectivity in reactions
Ethyl 6-methylindole-3-acetate 1783325-62-1 -CH₃ (C6) -CH₂COOEt 247.3 Reduced electron withdrawal; enhanced stability
Ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate 91974-32-2 -NO₂ (C6) -COCOOEt 297.3 Oxoacetate group increases reactivity for cross-coupling

*Calculated based on molecular formula.

Key Observations:

Substituent Position :

  • Ethyl 7-nitroindole-3-acetate (CAS 1496-80-6) shares the nitro group but at the 7-position, which may alter steric hindrance and electronic effects in reactions compared to the 6-nitro isomer .
  • The 6-nitro derivative is more likely to participate in electrophilic substitution at the 5-position due to meta-directing effects of the nitro group.

Functional Group Differences: Ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate (CAS 91974-32-2) replaces the acetate with an oxoacetate (-COCOOEt) group, introducing a ketone moiety. This enhances its utility in forming Schiff bases or coordinating with metal catalysts .

Biological Activity

Ethyl 6-Nitroindole-3-acetate (ENIA) is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a nitro group at the 6-position and an acetate functional group at the 3-position of the indole ring, exhibits a range of potential applications in medicinal chemistry, agriculture, and materials science.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₃O₄
  • Molecular Weight : Approximately 234.21 g/mol
  • Structural Features :
    • Indole ring: A common motif in biologically active compounds.
    • Nitro group (NO₂): Influences reactivity and biological properties.
    • Acetate group: May enhance solubility and biological activity.

This compound is believed to exert its biological effects through various mechanisms:

  • Enzyme Interaction : ENIA can interact with enzymes and proteins, influencing biochemical pathways that regulate cellular functions.
  • Gene Expression Modulation : It may alter gene expression profiles, impacting cellular metabolism and signaling pathways.
  • Antimicrobial and Anticancer Activities : Preliminary studies suggest ENIA may possess significant antimicrobial and anticancer properties, making it a candidate for further exploration in therapeutic applications.

Biological Activities

  • Antimicrobial Activity
    • Studies indicate that ENIA exhibits activity against a variety of pathogens, including bacteria and fungi. This property makes it a potential candidate for developing new antimicrobial agents.
  • Anticancer Potential
    • Research has shown that indole derivatives, including ENIA, can inhibit cancer cell proliferation. The specific mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
  • Plant Growth Regulation
    • Due to its structural similarity to indole-3-acetic acid (a natural plant hormone), ENIA has been investigated for its potential as a plant growth regulator. It may influence plant growth and development processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Plant Growth RegulatorEnhances growth parameters in certain plants

Case Study: Anticancer Activity

In vitro studies demonstrated that ENIA significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways leading to apoptosis. Further research is needed to explore its efficacy in vivo.

Case Study: Antimicrobial Efficacy

ENIA showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. Minimum inhibitory concentrations (MICs) were determined to be around 25 µg/mL for both bacterial strains, suggesting strong antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-Nitroindole-3-acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is typically synthesized via nitration of indole precursors followed by esterification. Key steps include:

  • Nitration : Introduce a nitro group at the 6-position of indole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Esterification : React the nitroindole intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C.
  • Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, catalyst concentration, reaction time) and analyze yield via HPLC. Monitor side products using TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂ in ¹H NMR; δ ~14 ppm for CH₃ and ~60 ppm for CH₂ in ¹³C NMR). The nitro group deshields adjacent protons, shifting aromatic signals to δ 8.0–8.5 ppm.
  • IR Spectroscopy : Look for C=O ester stretch (~1740 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z = 264.2 for C₁₂H₁₂N₂O₄) and fragmentation patterns (e.g., loss of ethyl group or nitro moiety) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity threshold of ≥95% is standard for research-grade compounds.
  • Melting Point : Compare experimental mp (e.g., 199–201°C for analogous indole esters) with literature values.
  • Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (e.g., C 54.55%, H 4.58%, N 10.60%) within ±0.4% deviation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties or reactivity of this compound?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate molecular orbitals, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Key Outputs :
  • HOMO-LUMO gap to estimate chemical stability.
  • Charge distribution to predict regioselectivity in reactions (e.g., nitro group as an electron-withdrawing moiety).
  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .

Q. What experimental strategies resolve contradictions in published data on the physicochemical properties of this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate measurements using orthogonal techniques (e.g., DSC for melting point vs. capillary method).
  • Source Evaluation : Prioritize data from peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook) over vendor catalogs.
  • Contextual Analysis : Assess whether discrepancies arise from differences in sample preparation (e.g., anhydrous vs. hydrated forms) or analytical conditions (e.g., solvent polarity in UV-Vis) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 60°C), humidity (75% RH), and UV light. Analyze degradation products monthly via HPLC.
  • Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf life at standard storage conditions (e.g., 25°C).
  • Key Metrics : Monitor changes in purity, color, and solubility. Degradation >5% over 6 months under accelerated conditions suggests refrigeration is required .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer :

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.
  • Detection Sensitivity : Employ LC-MS/MS with multiple reaction monitoring (MRM) for trace quantification (LOQ < 1 ng/mL).
  • Internal Standards : Deuterated analogs (e.g., this compound-d₅) correct for recovery variability .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Specify reagent grades (e.g., ≥99% purity), equipment (e.g., reflux condenser type), and environmental controls (e.g., inert atmosphere).
  • Raw Data Inclusion : Provide NMR spectra (integration values), HPLC chromatograms (retention times, peak areas), and crystallography files (if applicable).
  • Negative Results : Report failed attempts (e.g., alternative catalysts or solvents) to guide troubleshooting .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in pharmacological studies?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression.
  • Error Analysis : Calculate 95% confidence intervals for potency values.
  • Replication : Perform triplicate experiments with independent batches to account for synthetic variability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-Nitroindole-3-acetate
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Ethyl 6-Nitroindole-3-acetate

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